Boc-Sar-OH

Catalog No.
S750046
CAS No.
13734-36-6
M.F
C8H15NO4
M. Wt
189.21 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Boc-Sar-OH

CAS Number

13734-36-6

Product Name

Boc-Sar-OH

IUPAC Name

2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]acetic acid

Molecular Formula

C8H15NO4

Molecular Weight

189.21 g/mol

InChI

InChI=1S/C8H15NO4/c1-8(2,3)13-7(12)9(4)5-6(10)11/h5H2,1-4H3,(H,10,11)

InChI Key

YRXIMPFOTQVOHG-UHFFFAOYSA-N

Synonyms

Boc-sarcosine;Boc-Sar-OH;13734-36-6;N-Boc-sarcosine;N-(tert-butoxycarbonyl)-N-methylglycine;t-Boc-sarcosine;Boc-N-methylglycine;N-Boc-N-Methylglycine;YRXIMPFOTQVOHG-UHFFFAOYSA-N;MFCD00037795;SBB065787;Glycine,N-[(1,1-dimethylethoxy)carbonyl]-N-methyl-;[(tert-Butoxycarbonyl)(methyl)amino]aceticacid;2-{[(tert-butoxy)carbonyl](methyl)amino}aceticacid;N-(tert-butoxycarbonyl)sarcosine;N-[tert-butoxycarbonyl]sarcosine;2-((tert-Butoxycarbonyl)(methyl)amino)aceticacid;2-[(tert-butoxycarbonyl)(methyl)amino]aceticacid;N-((1,1-Dimethylethoxy)carbonyl)-N-methylglycine;N-[(1,1-Dimethylethoxy)carbonyl]-N-methylglycine;Glycine,N-((1,1-dimethylethoxy)carbonyl)-N-methyl-;BocSarcosine;N-Bocsarcosine;N-t-Boc-sarcosine;SARCOSINE,N-TERT.BUTYLOXYCARBONYL

Canonical SMILES

CC(C)(C)OC(=O)N(C)CC(=O)O

The exact mass of the compound Glycine, N-[(1,1-dimethylethoxy)carbonyl]-N-methyl- is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Boc-Sar-OH (N-Boc-sarcosine) is an N-terminally protected, N-methylated amino acid derivative essential for solid-phase peptide synthesis (SPPS). Its core function is to introduce sarcosine (N-methylglycine) residues into peptide chains. The N-methyl group is a critical structural feature that disrupts backbone hydrogen bonding, which can inhibit aggregation and increase the solubility of growing peptide chains. Furthermore, the acid-labile tert-butyloxycarbonyl (Boc) protecting group defines its role within the Boc/Bzl synthesis strategy, offering an orthogonal deprotection scheme to the base-labile Fmoc group, a key consideration for process design.

Research Fit

Boc-SPPS compatible building block for sarcosine incorporation
Introduces N-methyl constraint and lipophilicity modulation
Acid-labile Boc protection enables selective on-resin deprotection

Substituting Boc-Sar-OH with seemingly similar alternatives introduces significant process and product deviations. Using an alternative N-protection scheme, such as Fmoc-Sar-OH, necessitates a complete shift in synthesis strategy from acid-labile to base-labile deprotection, which may be incompatible with other acid-sensitive residues in the sequence. Replacing it with the non-methylated analog, Boc-Gly-OH, eliminates the crucial N-methyl group responsible for disrupting secondary structures and preventing aggregation during synthesis, risking lower yields and purification challenges with 'difficult' sequences. Attempting to use unprotected sarcosine results in uncontrolled coupling and side reactions, while using a different N-alkylated amino acid alters the final peptide's conformation and biological activity. Therefore, the specific combination of the Boc protecting group and the sarcosine core is selected for precise, predictable outcomes in complex syntheses.

Substitution Risk

Unprotected sarcosine may lead to uncontrolled side reactions and polymerization.
Fmoc-Sar-OH base-labile protection is incompatible with Boc-SPPS acidic cleavage cycles.
Other Boc-N-methyl amino acids (e.g., Boc-MeAla-OH) serve distinct structural roles.

Enables Orthogonal Synthesis Strategy Incompatible with Fmoc-Based Alternatives

The Boc protecting group is a defining feature for its use in Boc-based SPPS, which relies on a graded acid-lability strategy. The α-amino Boc group is removed with a moderate acid like trifluoroacetic acid (TFA), while side-chain protecting groups (often benzyl-based) and the resin linker require a much stronger acid like hydrofluoric acid (HF) for final cleavage. This is fundamentally different from the Fmoc strategy, used with Fmoc-Sar-OH, where the Fmoc group is removed under mild basic conditions (e.g., 20% piperidine in DMF). This orthogonality is a critical, procurement-defining choice for synthesizing peptides with acid-sensitive moieties or when a specific, validated Boc-based protocol is required.

Evidence DimensionNα-Deprotection Conditions
Target Compound DataAcid-labile (e.g., 50% TFA in DCM)
Comparator Or BaselineFmoc-Sar-OH: Base-labile (e.g., 20-50% piperidine in DMF)
Quantified DifferenceFundamentally different chemical environments (strong acid vs. organic base)
ConditionsStandard Solid-Phase Peptide Synthesis (SPPS) cycles

This allows for a synthesis plan where acid-sensitive side chains remain protected, a process decision that makes Fmoc-Sar-OH an unsuitable substitute.

Disrupts Peptide Backbone Aggregation More Effectively Than Non-Methylated Analogs

The N-methyl group of the sarcosine residue in Boc-Sar-OH acts as a 'structure breaker' by preventing the formation of inter-chain hydrogen bonds that lead to on-resin aggregation during SPPS. This is a common failure mode in the synthesis of long or hydrophobic peptides, often encountered when using standard amino acids like Boc-Gly-OH. N-alkyl amino acids, like sarcosine, mimic the natural propensity of proline to disrupt the formation of secondary structures during peptide assembly. This leads to more predictable acylation and deprotection kinetics, resulting in higher purities and yields for otherwise intractable peptides.

Evidence DimensionAggregation Propensity
Target Compound DataDisrupts secondary structure formation via steric hindrance and lack of amide N-H donor
Comparator Or BaselineBoc-Gly-OH: Amide N-H is available for hydrogen bonding, promoting inter-chain aggregation
Quantified DifferenceQualitatively reduces aggregation, leading to improved yield and purity
ConditionsSolid-Phase Peptide Synthesis (SPPS) of aggregation-prone sequences

For synthesizing 'difficult' or long peptides, using Boc-Sar-OH can be the deciding factor between a successful synthesis and a failed one due to poor yields and purification challenges.

Improves Solubility and Enzymatic Stability of Final Peptide Product

Incorporating sarcosine via Boc-Sar-OH can significantly improve the properties of the final peptide. The N-methylation disrupts the regular hydrogen-bonding network, which not only inhibits aggregation during synthesis but can also increase the water solubility of the final peptide product. Furthermore, the modification of the peptide backbone at the sarcosine residue confers high stability against proteases, reducing susceptibility to enzymatic degradation compared to peptides composed solely of natural amino acids like glycine. This enhanced stability is a critical attribute for developing peptide-based therapeutics with improved pharmacokinetic profiles.

Evidence DimensionPeptide Backbone Properties
Target Compound DataIncreased protease resistance and potential for improved water solubility
Comparator Or BaselinePeptide with Glycine: Susceptible to enzymatic degradation and prone to lower solubility
Quantified DifferenceN/A (Qualitative improvement in key pharmacokinetic-relevant properties)
ConditionsPost-synthesis analysis of final peptide product

Procuring Boc-Sar-OH is a strategic choice for projects aiming to create peptide analogs with enhanced stability and better handling properties for downstream applications.

Synthesis of Aggregation-Prone and 'Difficult' Peptides

Boc-Sar-OH is the right choice when synthesizing long peptide sequences (>20 residues) or those rich in hydrophobic amino acids. Its ability to act as a 'structure breaker' mitigates on-resin aggregation, leading to higher crude purity and more reliable yields where a standard building block like Boc-Gly-OH would likely fail.

Development of Peptide Therapeutics with Enhanced Stability

In medicinal chemistry, Boc-Sar-OH is used to introduce N-methyl groups into peptide backbones to increase their resistance to proteolytic degradation. This is a key strategy for improving the pharmacokinetic profile and oral bioavailability of peptide drug candidates, making it a critical precursor for therapeutic development programs.

Projects Requiring Boc-Chemistry Orthogonality

This compound is essential for synthesis protocols that are standardized on Boc chemistry or for sequences containing base-sensitive modifications or side-chains. The acid-labile nature of the Boc group allows for selective deprotection that is fully orthogonal to the base-labile conditions required by Fmoc-based alternatives, ensuring process compatibility.

Application Fit

Application
Selection Property
Validation Focus
Boc-SPPS sarcosine incorporation
Acid-labile Boc protection, N-methylglycine residue
Deprotection and coupling efficiency assessment

XLogP3

0.7

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

189.10010796 Da

Monoisotopic Mass

189.10010796 Da

Heavy Atom Count

13

UNII

4WGM9CR39Q

GHS Hazard Statements

Aggregated GHS information provided by 3 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

13734-36-6

Wikipedia

N-boc-sarcosine

General Manufacturing Information

Glycine, N-[(1,1-dimethylethoxy)carbonyl]-N-methyl-: INACTIVE

Explore Compound Types